molecular formula C9H7ClO4 B13533461 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B13533461
M. Wt: 214.60 g/mol
InChI Key: MFHZEGOWCKVKGT-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H9ClO3. It is a derivative of acetic acid, where the hydrogen atom of the methyl group is replaced by a 4-chloro-2-methoxyphenyl group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid typically involves the reaction of 4-chloro-2-methoxyphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)acetic acid: Similar in structure but with a methyl group instead of a methoxy group.

    2-(4-Chloro-2-methoxyphenyl)acetic acid: Similar but lacks the oxo group.

Uniqueness

2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid is unique due to the presence of both the chloro and methoxy groups on the phenyl ring, as well as the oxo group on the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-2-oxoacetic acid

InChI

InChI=1S/C9H7ClO4/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13)

InChI Key

MFHZEGOWCKVKGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)C(=O)O

Origin of Product

United States

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